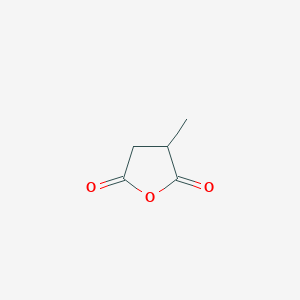

Methylsuccinic anhydride

Description

Properties

IUPAC Name |

3-methyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFATXMYLKPCSCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871900 | |

| Record name | 2,5-Furandione, dihydro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-80-5, 6973-20-2 | |

| Record name | Methylsuccinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4100-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, dihydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylsuccinic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrotartaric anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, dihydro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylsuccinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Methylsuccinic anhydride?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Methylsuccinic Anhydride (B1165640). The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Physical and Chemical Properties

Methylsuccinic anhydride, also known as pyrotartaric anhydride, is a cyclic dicarboxylic anhydride.[1] It serves as a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and polymers.[2] Its reactivity is primarily attributed to the anhydride functional group.[2]

Physical Properties

Methylsuccinic anhydride is typically a colorless to pale yellow liquid or a low-melting solid with a distinct odor.[2] Key physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₃ | [1] |

| Molecular Weight | 114.10 g/mol | [1] |

| Melting Point | 33-35 °C | [3] |

| Boiling Point | 238-240 °C | [3] |

| Density | 1.22 g/mL at 25 °C | [3] |

| Flash Point | >113 °C (>235.4 °F) | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Soluble in organic solvents such as acetone (B3395972) and ether; less soluble in water. | [2] |

| CAS Number | 4100-80-5 |

Chemical Properties

The chemical behavior of methylsuccinic anhydride is dominated by the reactivity of the anhydride ring. It readily participates in reactions with a variety of nucleophiles and is a useful building block in organic synthesis.

| Property | Description | Reference |

| Reactivity with Nucleophiles | Reacts with water, alcohols, and amines to form the corresponding dicarboxylic acid (methylsuccinic acid), monoesters, and amides, respectively. | |

| Hydrolysis | Undergoes hydrolysis to methylsuccinic acid. This reaction is dependent on both pH and temperature. | |

| Acylation Reactions | Acts as an acylating agent in Friedel-Crafts reactions, introducing the methylsuccinyl group to aromatic substrates. | |

| Diels-Alder Reactions | Can function as a dienophile in Diels-Alder cycloaddition reactions. | [2] |

| Stability | Stable under normal conditions. Should be stored in a cool, dry place away from incompatible materials to prevent degradation. | [2] |

Experimental Protocols

This section details the methodologies for the synthesis of methylsuccinic anhydride and the determination of its key physical and spectroscopic properties.

Synthesis of Methylsuccinic Anhydride from Methylsuccinic Acid

This protocol is adapted from established procedures for the synthesis of succinic anhydride, a structurally similar compound.[4][5] The reaction involves the dehydration of methylsuccinic acid using a dehydrating agent such as acetic anhydride or acetyl chloride.

Materials:

-

Methylsuccinic acid

-

Acetic anhydride (or acetyl chloride)

-

Round-bottomed flask

-

Reflux condenser with a drying tube (e.g., calcium chloride)

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter flask

-

Anhydrous ether (for washing)

-

Vacuum desiccator

Procedure:

-

Place methylsuccinic acid into a round-bottomed flask.

-

Add an excess of acetic anhydride (e.g., 2-3 molar equivalents).

-

Fit the flask with a reflux condenser equipped with a drying tube to protect the reaction from atmospheric moisture.

-

Gently heat the mixture using a heating mantle or oil bath to reflux. Continue heating until all the methylsuccinic acid has dissolved. This may take one to two hours.[4]

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Further cool the flask in an ice bath to induce crystallization of the methylsuccinic anhydride.[4][5]

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two portions of cold, anhydrous ether to remove any remaining acetic acid and acetic anhydride.[4]

-

Dry the purified methylsuccinic anhydride in a vacuum desiccator.

Logical Workflow for Synthesis:

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of methylsuccinic anhydride

Procedure:

-

Finely powder a small amount of the methylsuccinic anhydride sample.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of methylsuccinic anhydride.

¹H NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of methylsuccinic anhydride in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

The spectrum is expected to show signals corresponding to the methyl protons and the methylene (B1212753) and methine protons of the succinic anhydride ring. The exact chemical shifts and coupling patterns can be found in spectral databases.[2][6]

¹³C NMR Spectroscopy

Sample Preparation:

-

Prepare the sample as described for ¹H NMR spectroscopy, using a slightly higher concentration if necessary due to the lower natural abundance of ¹³C.

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data:

-

The spectrum will show distinct signals for the carbonyl carbons, the methine carbon, the methylene carbon, and the methyl carbon.[7]

Sample Preparation:

-

For a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

For a liquid sample (if melted), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

Expected IR Spectral Data:

-

Carbonyl (C=O) Stretching: Two characteristic strong absorption bands are expected for the anhydride group due to symmetric and asymmetric stretching. For cyclic anhydrides, these typically appear around 1870-1820 cm⁻¹ and 1800-1750 cm⁻¹.[8]

-

C-O Stretching: A strong band for the C-O-C stretch of the anhydride is also expected.

-

C-H Stretching: Absorptions for the C-H bonds of the methyl and methylene groups will be present below 3000 cm⁻¹.

Spectroscopic Analysis Workflow:

Sample Introduction:

-

The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

Data Acquisition:

-

Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

Expected Mass Spectral Data:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of methylsuccinic anhydride (m/z = 114) should be observed.

-

Fragmentation Pattern: Characteristic fragmentation patterns for cyclic anhydrides would be expected, potentially involving the loss of CO, CO₂, and fragments of the alkyl chain. The mass spectrum available on PubChem shows top peaks at m/z 42, 41, and 39.[1]

Chemical Reactions of Methylsuccinic Anhydride

Hydrolysis

The hydrolysis of methylsuccinic anhydride yields methylsuccinic acid. This reaction can be performed by heating the anhydride in the presence of water. The reaction rate is influenced by pH.

Reaction Scheme:

References

- 1. Methylsuccinic anhydride | C5H6O3 | CID 20051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. scispace.com [scispace.com]

Methylsuccinic anhydride CAS number and synonyms.

An In-Depth Technical Guide to Methylsuccinic Anhydride (B1165640) for Researchers and Drug Development Professionals

Introduction

Methylsuccinic anhydride, a cyclic dicarboxylic anhydride, serves as a versatile building block in organic synthesis.[1] Its reactivity makes it a valuable intermediate in the production of a wide range of compounds, including pharmaceuticals, polymers, and agrochemicals.[2] This document provides a comprehensive overview of methylsuccinic anhydride, including its chemical identity, physical properties, synthesis protocols, and key applications relevant to the fields of chemical research and drug development.

Chemical Identification

The standard identifier for methylsuccinic anhydride is its CAS (Chemical Abstracts Service) number.

Synonyms

Methylsuccinic anhydride is also known by a variety of other names. The following table lists its common synonyms.[1][2][5][6]

| Synonym | Source |

| 3-Methyldihydrofuran-2,5-dione | [2][5] |

| 2,5-Furandione, dihydro-3-methyl- | [1][2] |

| Pyrotartaric anhydride | [2][3] |

| 2-Methylsuccinic anhydride | [1][2][5] |

| 3-Methylsuccinic anhydride | [1][2] |

| 3-Methyloxolane-2,5-dione | [1][2][7] |

| Succinic anhydride, methyl- | [1][2] |

| NSC 65437 | [1][2] |

| AI3-11208 | [1][2] |

Physicochemical Properties

The physical and chemical properties of methylsuccinic anhydride are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₃ | [3][4][5][7] |

| Molecular Weight | 114.10 g/mol | [3][5][7] |

| Appearance | Colorless to pale yellow liquid or solid | [2][5] |

| Melting Point | 33-35 °C | [5][8][9] |

| Boiling Point | 238-240 °C | [5][8][9] |

| Density | 1.22 g/mL at 25 °C | [5][8][9] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [8] |

| Solubility | Soluble in organic solvents like acetone (B3395972) and ether. | [2] |

| InChI Key | DFATXMYLKPCSCX-UHFFFAOYSA-N | [1][2][8] |

| Canonical SMILES | CC1CC(=O)OC1=O | [1][7][8] |

Synthesis and Experimental Protocols

Methylsuccinic anhydride can be synthesized through various methods. The most common laboratory and industrial preparations involve the dehydration of its corresponding dicarboxylic acid.

Method 1: Dehydration of Methylsuccinic Acid

This is the most direct route to obtaining methylsuccinic anhydride.[7] The process involves the removal of a water molecule from methylsuccinic acid, which can be achieved through heating or by using a dehydrating agent.

Experimental Protocol:

-

Reactants: Place methylsuccinic acid in a round-bottomed flask equipped with a reflux condenser.

-

Dehydrating Agent: Add a suitable dehydrating agent, such as acetic anhydride or acetyl chloride. For instance, refluxing succinic acid with acetyl chloride has been shown to be an effective method for producing succinic anhydride.[10]

-

Heating: Gently heat the mixture to reflux. The reaction time will vary depending on the scale and specific reagents used, typically lasting one to two hours.[10]

-

Isolation: Upon completion, the reaction mixture is cooled, allowing the methylsuccinic anhydride to crystallize.

-

Purification: The crude product can be collected by filtration, washed with a non-polar solvent like ether, and dried in a vacuum desiccator.[10] Further purification can be achieved by recrystallization from a suitable solvent.[10]

Method 2: Synthesis from Citric Acid

A patented method describes the production of methylsuccinic acid and its subsequent anhydride from citric acid.[11] This process involves hydrogenation under decarboxylation conditions.

Experimental Protocol:

-

Reactants: Dissolve citric acid monohydrate in a high-boiling point solvent such as diglyme.

-

Catalyst: Add a catalyst, for example, 0.5 mol% of Palladium on Carbon (Pd/C).[11]

-

Hydrogenation: Flush the reactor with an inert gas (e.g., N₂) and then with hydrogen (H₂). Pressurize the reactor with H₂ (e.g., 20 bar) and heat to a high temperature (e.g., 275°C) for a specified period (e.g., 50 minutes).[11]

-

Reaction Products: This one-pot reaction can directly yield a mixture containing methylsuccinic anhydride and methylsuccinic acid.[11]

-

Dehydration/Cyclization: To increase the yield of the anhydride, the resulting methylsuccinic acid can be dehydrated in a subsequent step by heating to temperatures between 250°C and 400°C.[11]

References

- 1. Methylsuccinic anhydride | C5H6O3 | CID 20051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4100-80-5: Methylsuccinic anhydride | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. METHYLSUCCINIC ANHYDRIDE | 4100-80-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Buy Methylsuccinic anhydride | 4100-80-5 [smolecule.com]

- 8. Methylsuccinic anhydride 98 4100-80-5 [sigmaaldrich.com]

- 9. METHYLSUCCINIC ANHYDRIDE CAS#: 4100-80-5 [m.chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. WO2018065475A1 - Method for the production of methylsuccinic acid and the anhydride thereof from citric acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Methylsuccinic Anhydride from Methylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing methylsuccinic anhydride (B1165640) from methylsuccinic acid. The information presented herein is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows.

Introduction

Methylsuccinic anhydride, a cyclic dicarboxylic anhydride, serves as a valuable building block in organic synthesis. Its applications span the production of polymers, resins, and pharmaceuticals. The synthesis of this compound from methylsuccinic acid is a fundamental transformation involving the removal of a water molecule to form the cyclic anhydride. This guide explores the most common and effective methods to achieve this conversion, including thermal dehydration and the use of chemical dehydrating agents.

Synthetic Methodologies and Quantitative Data

Several methods have been established for the synthesis of methylsuccinic anhydride from methylsuccinic acid. The choice of method often depends on the desired scale, purity requirements, and available laboratory equipment. The primary approaches include thermal dehydration and dehydration using chemical reagents such as acetic anhydride and acetyl chloride. A summary of the quantitative data associated with these methods is presented in Table 1.

| Method | Reagent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Thermal Dehydration | None | >250 | Not Specified | >50 | [1] |

| Chemical Dehydration | Acetic Anhydride | Reflux (approx. 140) | 3 hours | Not specified for methylsuccinic anhydride, but analogous reactions are effective. | |

| Chemical Dehydration | Acetyl Chloride | Reflux (Steam Bath) | 1.5 - 2 hours | 93-95 (for succinic anhydride) | [2] |

Table 1: Summary of Synthetic Methods for Methylsuccinic Anhydride

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of methylsuccinic anhydride. The protocols are based on established methods for analogous compounds and can be adapted for methylsuccinic acid.

Method 1: Synthesis using Acetic Anhydride

This method is a common and effective way to produce cyclic anhydrides from their corresponding dicarboxylic acids.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place methylsuccinic acid.

-

Add an excess of acetic anhydride (e.g., 2-3 equivalents).

-

Heat the mixture to reflux (approximately 140°C) with continuous stirring.

-

Maintain the reflux for a period of 3 hours to ensure the completion of the reaction.

-

After cooling to room temperature, the excess acetic anhydride and the acetic acid byproduct can be removed by vacuum distillation.

-

The resulting crude methylsuccinic anhydride can be purified by recrystallization or sublimation.

Method 2: Synthesis using Acetyl Chloride

This procedure is adapted from a reliable method for the synthesis of succinic anhydride and is expected to give a high yield of methylsuccinic anhydride.[2]

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a gas trap, place 1 mole equivalent of methylsuccinic acid.

-

Add 3 mole equivalents of acetyl chloride.

-

Gently reflux the mixture on a steam bath with stirring until all the methylsuccinic acid has dissolved (approximately 1.5 to 2 hours).

-

Allow the solution to cool to room temperature, and then chill it in an ice bath to induce crystallization of the methylsuccinic anhydride.

-

Collect the crystals by suction filtration on a Büchner funnel.

-

Wash the crystals with two portions of cold diethyl ether.

-

Dry the purified methylsuccinic anhydride in a vacuum desiccator.

Experimental Workflow and Diagrams

The general workflow for the synthesis and purification of methylsuccinic anhydride is depicted in the following diagrams.

Caption: General experimental workflow for the synthesis of methylsuccinic anhydride.

The chemical transformation at the core of this process is the intramolecular dehydration of methylsuccinic acid, as illustrated below.

Caption: Reaction pathway for the formation of methylsuccinic anhydride.

Characterization

The identity and purity of the synthesized methylsuccinic anhydride can be confirmed using various spectroscopic techniques.[3][4][5][6][7]

-

Infrared (IR) Spectroscopy: The formation of the anhydride is indicated by the appearance of two characteristic carbonyl (C=O) stretching bands in the regions of 1865-1800 cm⁻¹ and 1790-1740 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl and methylene (B1212753) protons of the succinic anhydride ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons, the methyl carbon, and the methylene carbons.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of methylsuccinic anhydride (114.10 g/mol ) will be observed.

Conclusion

The synthesis of methylsuccinic anhydride from methylsuccinic acid is a straightforward and efficient process that can be accomplished through several methods. The choice of the synthetic route will depend on the specific requirements of the research or development project. The protocols and data presented in this guide provide a solid foundation for the successful synthesis, purification, and characterization of this important chemical intermediate.

References

- 1. WO2018065475A1 - Method for the production of methylsuccinic acid and the anhydride thereof from citric acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Methylsuccinic anhydride | C5H6O3 | CID 20051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. METHYLSUCCINIC ANHYDRIDE(4100-80-5) IR Spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

Dehydration of Methylsuccinic Acid to Methylsuccinic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the dehydration of methylsuccinic acid to its corresponding anhydride (B1165640), a valuable intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals. This document details various experimental protocols, presents quantitative data for comparison, and illustrates key reaction pathways and workflows.

Overview of Dehydration Methods

The conversion of methylsuccinic acid, a dicarboxylic acid, to methylsuccinic anhydride involves the removal of one molecule of water to form a cyclic anhydride. Several methods have been established for this transformation, ranging from high-temperature thermal dehydration to milder, reagent-mediated approaches. The choice of method often depends on factors such as desired yield, purity, reaction scale, and sensitivity of other functional groups present in the molecule.

The principal strategies for this dehydration include:

-

Thermal Dehydration: Direct heating of methylsuccinic acid, often at high temperatures, to drive off water.

-

Dehydration with Acid Anhydrides: Utilizing reagents like acetic anhydride to facilitate the dehydration process.

-

Dehydration with Acid Chlorides: Employing reactive species such as acetyl chloride or thionyl chloride.

-

Dehydration with Strong Dehydrating Agents: Using powerful desiccants like phosphorus pentoxide (P₄O₁₀).

-

Mild Dehydration Methods: Catalytic approaches that operate under less harsh conditions, for instance, using dialkyl dicarbonates with a Lewis acid or a triphenylphosphine (B44618) oxide/oxalyl chloride system.

Comparative Data of Dehydration Methods

The following table summarizes the quantitative data for various dehydration methods. It is important to note that specific data for methylsuccinic acid is limited in the literature; therefore, data for the closely related succinic acid is included for comparative purposes and should be considered as a starting point for optimization.

| Dehydration Method | Reagent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |

| Thermal Dehydration | None (optional catalyst) | 250 - 400 | Varies | ≥ 20[1] | Yield can be improved with a dehydration catalyst or water removal.[1] |

| Acetyl Chloride | Acetyl Chloride | Reflux (Steam Bath) | 1.5 - 2 hours | 93 - 95 (for succinic acid)[2] | A convenient method with high yield for the analogous succinic acid.[2] |

| Acetic Anhydride | Acetic Anhydride | Gentle Heating | ~ 1 hour | ~60-70 (for succinic acid)[3] | A common and straightforward method. |

| Phosphorus Oxychloride | POCl₃ | Heating (Free Flame) | ~ 50 minutes | 82 - 96 (for succinic acid)[2] | High yielding but requires careful handling of the reagent. |

Experimental Protocols

Dehydration using Acetyl Chloride (Adapted from Succinic Acid Protocol)

This protocol is adapted from the synthesis of succinic anhydride and may require optimization for methylsuccinic acid.[2]

Materials:

-

Methylsuccinic acid

-

Acetyl chloride

-

Ether (anhydrous)

Equipment:

-

Round-bottomed flask (1 L)

-

Reflux condenser

-

Gas trap

-

Steam bath

-

Büchner funnel

-

Vacuum desiccator

Procedure:

-

Place 1 mole of methylsuccinic acid and 3 moles of acetyl chloride into a 1-L round-bottomed flask fitted with a reflux condenser connected to a gas trap.[2]

-

Gently reflux the mixture on a steam bath until all the methylsuccinic acid has dissolved (approximately 1.5 to 2 hours).[2]

-

Allow the solution to cool to room temperature undisturbed, and then chill it in an ice bath.

-

Collect the resulting crystals of methylsuccinic anhydride on a Büchner funnel.

-

Wash the crystals with two portions of anhydrous ether.[2]

-

Dry the product in a vacuum desiccator.

Dehydration using Acetic Anhydride (Adapted from Succinic Acid Protocol)

This protocol is based on the dehydration of succinic acid and may need to be adjusted for methylsuccinic acid.[3]

Materials:

-

Methylsuccinic acid

-

Acetic anhydride

-

Ether

Equipment:

-

Round-bottomed flask (100 mL)

-

Reflux condenser with a calcium chloride tube

-

Heating mantle or water bath

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a 100 mL round-bottomed flask fitted with a reflux condenser protected by a calcium chloride tube, place 15 grams of methylsuccinic acid and 25 mL of acetic anhydride.[3]

-

Gently heat the mixture with occasional shaking until a clear solution is formed.

-

Continue heating for an additional 30 minutes to ensure the reaction goes to completion.[3]

-

Cool the flask to room temperature and then in an ice bath to crystallize the product.

-

Collect the crystals by filtration and wash them with a small amount of ether.[3]

Purification of Methylsuccinic Anhydride

The primary impurity in the synthesis of methylsuccinic anhydride is typically the unreacted methylsuccinic acid, which can form via hydrolysis of the anhydride in the presence of moisture.[4]

Recrystallization:

For solid products, recrystallization is an effective purification method. For unalkylated succinic anhydride, acetic anhydride or a mixture of acetyl chloride and ether have been shown to be effective solvents.[4]

General Recrystallization Procedure:

-

Dissolve the crude methylsuccinic anhydride in a minimal amount of hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Distillation:

For thermally stable anhydrides, vacuum distillation can be used to separate the product from non-volatile impurities.[4]

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms and workflows for the different dehydration methods.

Caption: Experimental workflow for the dehydration of methylsuccinic acid using acetyl chloride.

Caption: Proposed reaction mechanism for dehydration with acetic anhydride.

Caption: Reaction pathway for dehydration using phosphorus pentoxide.

Caption: Plausible mechanism for mild dehydration with (Boc)₂O and a Lewis acid catalyst.

References

Spectroscopic data of Methylsuccinic anhydride (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for methylsuccinic anhydride (B1165640) (CAS 4100-80-5), a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure

Methylsuccinic anhydride, also known as pyrotartaric anhydride or 3-methyloxolane-2,5-dione, is a cyclic dicarboxylic anhydride. Its chemical structure is fundamental to interpreting its spectroscopic data.

Molecular Formula: C₅H₆O₃ Molecular Weight: 114.10 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for methylsuccinic anhydride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | m | 1H | CH |

| ~2.9 | m | 1H | CH₂ (one H) |

| ~2.6 | m | 1H | CH₂ (one H) |

| ~1.4 | d | 3H | CH₃ |

Solvent: CDCl₃. Data sourced from SpectraBase.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data

| Chemical Shift (δ) ppm | Assignment |

| ~174.5 | C=O |

| ~171.8 | C=O |

| ~35.2 | CH |

| ~34.8 | CH₂ |

| ~14.9 | CH₃ |

Solvent: CDCl₃. Data sourced from SpectraBase and ChemicalBook.[2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 | Strong | C=O stretch (anhydride, symmetric) |

| ~1780 | Strong | C=O stretch (anhydride, asymmetric) |

| ~1230 | Strong | C-O stretch |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

Data sourced from ChemicalBook.[3]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Peaks (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 114 | Moderate | [M]⁺ (Molecular ion) |

| 70 | High | [M - CO₂]⁺ |

| 42 | Base Peak | [C₂H₂O]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 39 | Moderate | [C₃H₃]⁺ |

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[4][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation Approximately 10-20 mg of methylsuccinic anhydride is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. The solution should be clear and free of any solid particles.

3.1.2. ¹H NMR Acquisition A proton NMR spectrum is typically acquired on a 300-600 MHz NMR spectrometer. Key parameters include:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: 1-5 seconds between scans.

-

Spectral Width: A range of 0-10 ppm is appropriate.

-

Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as a reference.

3.1.3. ¹³C NMR Acquisition A carbon-13 NMR spectrum is acquired on the same spectrometer. Key parameters include:

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A delay of 2-5 seconds is used.

-

Spectral Width: A range of 0-200 ppm is typical for organic molecules.

-

Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method) 1-2 mg of methylsuccinic anhydride is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

3.2.2. Data Acquisition The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

3.3.1. Sample Introduction A small amount of methylsuccinic anhydride is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS). The sample is vaporized by heating in the ion source.

3.3.2. Ionization and Analysis The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of methylsuccinic anhydride using the spectroscopic techniques described.

Caption: Workflow for the structural elucidation of methylsuccinic anhydride.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Methylsuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsuccinic anhydride (B1165640) (MSA) is a cyclic dicarboxylic anhydride with applications in polymer chemistry and as a building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, designing novel derivatives, and understanding its interactions in biological systems. This technical guide provides a comprehensive overview of the current knowledge on the crystal structure and molecular geometry of methylsuccinic anhydride. Notably, a definitive, publicly available single-crystal X-ray diffraction study for methylsuccinic anhydride could not be identified in prominent crystallographic databases. Therefore, this guide presents available physicochemical data, discusses the expected molecular geometry based on gas-phase studies and analogy to the well-characterized crystal structure of its parent compound, succinic anhydride, and outlines a detailed, hypothetical experimental protocol for its crystallographic determination.

Introduction

Methylsuccinic anhydride, also known as 3-methyloxolane-2,5-dione, is a derivative of succinic anhydride with a methyl group at the 3-position. Its chemical formula is C₅H₆O₃, and it has a molecular weight of 114.10 g/mol . The presence of the anhydride functional group imparts significant reactivity, making it a valuable intermediate in organic synthesis. While spectroscopic and physicochemical data are available, a detailed solid-state structure determined by X-ray crystallography is not publicly accessible. This guide aims to consolidate the existing information and provide a predictive analysis of its structural features, alongside a procedural outline for its empirical determination.

Physicochemical Properties

A summary of the known physical and chemical properties of methylsuccinic anhydride is presented in Table 1. This data is essential for handling, storage, and for designing crystallization experiments.

| Property | Value |

| Molecular Formula | C₅H₆O₃ |

| Molecular Weight | 114.10 g/mol |

| CAS Number | 4100-80-5 |

| Appearance | Colorless to pale yellow solid or liquid |

| Melting Point | 33-35 °C |

| Boiling Point | 238-240 °C |

| Density | 1.22 g/mL at 25 °C |

Molecular Geometry: A Predictive Analysis

In the absence of a crystal structure for methylsuccinic anhydride, we can infer its likely molecular geometry from related studies. A gas-phase study using Fourier transform microwave spectroscopy has suggested that the five-membered ring of methylsuccinic anhydride is non-planar and puckered. This is in contrast to a more planar conformation and is attributed to the steric and electronic effects of the methyl substituent.

For a more detailed predictive model, we can examine the crystal structure of the parent compound, succinic anhydride. The crystallographic data for succinic anhydride provides a foundational understanding of the bond lengths, bond angles, and overall conformation of the anhydride ring system.

Crystal Structure of Succinic Anhydride (for comparison)

The crystal structure of succinic anhydride has been determined and provides a valuable reference. The key crystallographic and geometric parameters are summarized in the tables below.

Table 2: Crystallographic Data for Succinic Anhydride [1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.963 |

| b (Å) | 11.710 |

| c (Å) | 5.402 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 440.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.509 |

Table 3: Selected Bond Lengths and Angles for Succinic Anhydride [1]

| Bond | Length (Å) | Angle | Degree (°) |

| C2-O1 | 1.380 | C2-O1-C5 | 110.2 |

| C5-O1 | 1.380 | O1-C2-C3 | 108.9 |

| C2=O6 | 1.200 | O1-C2=O6 | 120.9 |

| C5=O7 | 1.200 | C3-C2=O6 | 130.2 |

| C2-C3 | 1.510 | C2-C3-C4 | 103.9 |

| C3-C4 | 1.530 | C3-C4-C5 | 103.9 |

| C4-C5 | 1.510 | C4-C5-O1 | 108.9 |

| O1-C5=O7 | 120.9 | ||

| C4-C5=O7 | 130.2 |

The five-membered ring of succinic anhydride is nearly planar, with only a slight deviation.[1] It is expected that the introduction of a methyl group in methylsuccinic anhydride would lead to a more pronounced puckering of the ring to alleviate steric strain. The bond lengths and angles within the anhydride group itself are anticipated to be similar to those in succinic anhydride.

Hypothetical Experimental Protocol for Crystal Structure Determination

To obtain definitive data on the crystal structure and molecular geometry of methylsuccinic anhydride, a single-crystal X-ray diffraction experiment would be required. The following protocol outlines the necessary steps.

Crystallization

-

Solvent Screening: A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) should be screened for their ability to dissolve methylsuccinic anhydride at elevated temperatures and yield crystals upon cooling.

-

Crystallization Method: Slow evaporation of a saturated solution at room temperature is a common and effective method. Alternatively, vapor diffusion, where a less volatile precipitant is slowly introduced into the solution, can be employed. Given the low melting point of methylsuccinic anhydride, cooling crystallization from a melt could also be attempted.

X-ray Data Collection

-

Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Diffractometer: Data collection is performed on a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a modern detector (e.g., CCD or CMOS).

-

Data Collection Strategy: The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential disorder. A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using ω and φ scans).

Structure Solution and Refinement

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and anisotropic displacement parameters are refined using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The final model is evaluated based on the agreement between the observed and calculated structure factors (R-factors).

Visualizations

The following diagram illustrates the hypothetical experimental workflow for determining the crystal structure of methylsuccinic anhydride.

Caption: Hypothetical workflow for crystal structure determination.

Conclusion

While a definitive crystal structure of methylsuccinic anhydride is not currently available in the public domain, this technical guide provides a comprehensive overview of its known properties and a predictive analysis of its molecular geometry. The provided hypothetical experimental protocol offers a clear roadmap for researchers aiming to elucidate its solid-state structure. The determination of the crystal structure of methylsuccinic anhydride would be a valuable contribution to the fields of structural chemistry and drug development, enabling more accurate molecular modeling and a deeper understanding of its chemical behavior.

References

Reactivity of Methylsuccinic anhydride as a dienophile in Diels-Alder reactions.

For Researchers, Scientists, and Drug Development Professionals

Methylsuccinic anhydride (B1165640), a substituted succinic anhydride, serves as a dienophile in Diels-Alder reactions, a powerful class of [4+2] cycloaddition reactions essential for the synthesis of six-membered rings. Its reactivity is influenced by the presence of the methyl group, which affects the stereoselectivity and reaction kinetics compared to its unsubstituted counterpart, maleic anhydride. This technical guide provides an in-depth analysis of the reactivity of methylsuccinic anhydride as a dienophile, detailing experimental protocols, and summarizing key quantitative data.

Core Principles of Reactivity

The Diels-Alder reaction is a concerted process involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile) to form a cyclohexene (B86901) ring. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. In methylsuccinic anhydride, the two carbonyl groups of the anhydride moiety act as effective electron-withdrawing groups, activating the carbon-carbon double bond for cycloaddition.

The presence of a methyl group on the double bond of methylsuccinic anhydride introduces steric and electronic effects that influence its reactivity and the stereochemistry of the resulting adducts. Generally, the reaction favors the formation of the endo product under kinetic control due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state. However, the exo product is often the more thermodynamically stable isomer.[1][2]

Quantitative Data Summary

While specific quantitative data for the Diels-Alder reaction of methylsuccinic anhydride with a wide range of dienes is not extensively documented in readily available literature, we can infer its reactivity from studies on analogous compounds like maleic anhydride and citraconic anhydride (methylmaleic anhydride). The data presented below is for the closely related and well-studied reactions of maleic anhydride to provide a comparative baseline for expected reactivity.

| Diene | Dienophile | Solvent | Temperature (°C) | Yield (%) | Endo/Exo Ratio | Reference |

| Cyclopentadiene (B3395910) | Maleic Anhydride | Ethyl Acetate/Hexane (B92381) | Room Temp | High | Predominantly Endo | [3][4] |

| Isoprene | Maleic Anhydride | Supercritical CO2 | 60 | - | - | [5] |

| Anthracene (B1667546) | Maleic Anhydride | Xylene | Reflux (~140) | High | Endo | [6] |

| Furan | Maleic Anhydride | Acetonitrile | 40 | - | Exo (thermodynamic) | [7] |

Note: The methyl group in methylsuccinic anhydride is expected to introduce steric hindrance, which may lead to lower reaction rates and potentially altered endo/exo selectivity compared to maleic anhydride. For instance, in reactions with unsymmetrical dienes, the methyl group will also influence the regioselectivity of the cycloaddition.

Experimental Protocols

The following are detailed experimental protocols for Diels-Alder reactions involving anhydrides as dienophiles. These can be adapted for reactions with methylsuccinic anhydride.

Protocol 1: Reaction of a Dienophile with Cyclopentadiene

This protocol is adapted from the reaction of maleic anhydride with cyclopentadiene and can be modified for methylsuccinic anhydride.[4][8]

Materials:

-

Methylsuccinic anhydride

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Ethyl acetate

-

Hexane

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask or centrifuge tube

-

Filtration apparatus (Buchner or Hirsch funnel)

Procedure:

-

In a round-bottom flask or centrifuge tube, dissolve methylsuccinic anhydride in a minimal amount of ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of freshly cracked cyclopentadiene to the cooled solution while stirring. An exothermic reaction may be observed.

-

Continue stirring the reaction mixture in the ice bath for approximately 30 minutes.

-

Add hexane to the mixture to induce precipitation of the product.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the product to a constant weight.

Characterization: The product can be characterized by determining its melting point and using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and stereochemistry of the adduct.

Protocol 2: Reaction of a Dienophile with Anthracene

This protocol is based on the reaction of maleic anhydride with anthracene and is suitable for less reactive dienes requiring thermal conditions.[6]

Materials:

-

Methylsuccinic anhydride

-

Anthracene

-

Xylene (or other high-boiling solvent)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Combine equimolar amounts of methylsuccinic anhydride and anthracene in a round-bottom flask containing a magnetic stir bar.

-

Add a sufficient volume of xylene to dissolve the reactants upon heating.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for a period of 1-2 hours, monitoring the reaction progress (e.g., by TLC).

-

After the reaction is complete, allow the mixture to cool slowly to room temperature, and then in an ice bath to promote crystallization of the product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold xylene or hexane.

-

Recrystallize the product from a suitable solvent if necessary to obtain a pure sample.

Characterization: Characterize the adduct by melting point determination, NMR, and IR spectroscopy.

Reaction Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the Diels-Alder reaction of methylsuccinic anhydride.

Lewis Acid Catalysis

The rate and selectivity of Diels-Alder reactions involving α,β-unsaturated carbonyl compounds, including anhydrides, can often be enhanced by the use of Lewis acids.[9] Lewis acids coordinate to the carbonyl oxygen of the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller HOMO-LUMO energy gap between the diene and the dienophile accelerates the reaction. Furthermore, Lewis acid catalysis can increase the endo-selectivity of the reaction.[1] Common Lewis acids used for this purpose include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂. The choice of Lewis acid and reaction conditions must be carefully optimized to avoid polymerization or other side reactions.

Conclusion

Methylsuccinic anhydride is a reactive dienophile for Diels-Alder reactions, capable of forming substituted cyclohexene adducts. Its reactivity is governed by the electron-withdrawing nature of the anhydride group, while the methyl substituent introduces steric and electronic factors that influence stereoselectivity and regioselectivity. While specific quantitative data for its reactions are not as abundant as for maleic anhydride, the provided protocols and principles offer a solid foundation for its application in organic synthesis. The use of Lewis acid catalysis can be a valuable strategy to enhance reaction rates and control stereochemical outcomes. Further research into the quantitative aspects of methylsuccinic anhydride's reactivity with a broader range of dienes would be beneficial for its wider application in the development of novel chemical entities.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. unwisdom.org [unwisdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Anthracene–maleic anhydride adduct - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Theoretical Stability of Methylsuccinic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical stability of methylsuccinic anhydride (B1165640). By examining computational studies on its structure, thermal decomposition, and hydrolysis, this document offers valuable insights for professionals in drug development and chemical research where the stability of anhydride-containing molecules is critical.

Introduction to Methylsuccinic Anhydride Stability

Methylsuccinic anhydride is a cyclic anhydride that plays a role as a building block in the synthesis of various organic molecules, including polymers and pharmaceuticals. Its stability is a key determinant of its reactivity, shelf-life, and suitability for various applications. The introduction of a methyl group to the succinic anhydride ring is expected to influence its stability through electronic and steric effects. Theoretical and computational chemistry provide powerful tools to probe the intrinsic stability of such molecules, offering insights that complement experimental data.

Theoretical Thermodynamic Stability

While specific theoretical studies calculating the Gibbs free energy and enthalpy of formation for methylsuccinic anhydride are not abundant in the public literature, extensive research on the closely related succinic anhydride provides a robust baseline for understanding its stability. The methyl group in methylsuccinic anhydride is anticipated to slightly increase the thermodynamic stability due to its electron-donating inductive effect.

Computational Studies on Succinic Anhydride

High-level quantum mechanical calculations have been employed to investigate the thermodynamic stability of succinic anhydride. These studies are crucial for predicting reaction pathways and energetics.

| Parameter | Value (kcal/mol) | Computational Method | Source |

| Thermal Decomposition Activation Energy | 69.6 | G2M(CC2) // RRKM | [1] |

| Hydrolysis Activation Energy | 47.7 | AM1 (semi-empirical) | [2] |

Note: These values are for the parent succinic anhydride and serve as a close approximation for methylsuccinic anhydride. The presence of a methyl group may slightly alter these values.

Key Stability-Determining Reactions

The stability of methylsuccinic anhydride is primarily challenged by two key reactions: thermal decomposition and hydrolysis. Understanding the theoretical basis of these reactions is essential for predicting its behavior under various conditions.

Thermal Decomposition Pathway

Theoretical studies on succinic anhydride reveal a concerted fragmentation mechanism for its thermal decomposition.[1] This process involves the simultaneous breaking of multiple bonds, leading to the formation of smaller, more stable molecules.

The proposed unimolecular decomposition of succinic anhydride proceeds via a concerted mechanism to form carbon monoxide (CO), carbon dioxide (CO2), and ethylene (B1197577) (C2H4).[1] The activation energy for this process has been calculated to be 69.6 kcal/mol.[1] For methylsuccinic anhydride, a similar pathway is expected, likely yielding CO, CO2, and propylene.

Hydrolysis Pathway

The hydrolysis of cyclic anhydrides is a critical reaction, particularly in aqueous environments relevant to pharmaceutical and biological applications. Theoretical modeling has elucidated the mechanism of this ring-opening reaction.

The hydrolysis of succinic anhydride is proposed to proceed through the nucleophilic attack of a water molecule on one of the carbonyl carbons.[2] This leads to the formation of a tetrahedral intermediate, followed by proton transfer and ring-opening to yield succinic acid. The activation barrier for the hydrolysis of succinic anhydride has been calculated to be +47.7 kcal/mol using the AM1 semi-empirical method.[2] The methyl group in methylsuccinic anhydride may influence the rate of hydrolysis through steric hindrance and electronic effects.

Computational and Experimental Protocols

Theoretical Calculation of Thermodynamic Properties

The determination of thermodynamic properties such as Gibbs free energy and enthalpy of formation from first principles involves sophisticated computational methods.

Methodology: Ab Initio and Density Functional Theory (DFT) Calculations

-

Geometry Optimization: The 3D structure of the methylsuccinic anhydride molecule is optimized to find its lowest energy conformation. This is typically performed using DFT methods (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Thermochemical Analysis: From the electronic energy and the results of the frequency calculation, thermodynamic properties like enthalpy, entropy, and Gibbs free energy can be calculated at a given temperature and pressure.

Experimental Determination of Thermal Stability

Thermogravimetric analysis (TGA) is a common experimental technique to assess the thermal stability of compounds.

Methodology: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed sample of methylsuccinic anhydride is placed in a TGA crucible.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins. Methylsuccinic anhydride is reported to be stable up to 230°C.

Visualized Workflows and Pathways

Computational Workflow for Stability Analysis

Caption: Workflow for computational stability analysis of methylsuccinic anhydride.

Hydrolysis Pathway of Methylsuccinic Anhydride

Caption: Simplified reaction pathway for the hydrolysis of methylsuccinic anhydride.

Conclusion

The theoretical stability of methylsuccinic anhydride is a multifaceted topic that can be effectively investigated through computational chemistry. While direct theoretical data for methylsuccinic anhydride is limited, studies on the parent succinic anhydride provide valuable benchmarks. The stability is primarily governed by its resistance to thermal decomposition and hydrolysis. The methyl substituent is expected to have a minor stabilizing effect. The computational and experimental protocols outlined in this guide provide a framework for further in-depth studies, which are crucial for the rational design and application of methylsuccinic anhydride in various scientific and industrial fields.

References

Gas-Phase Structure and Dynamics of Methylsuccinic Anhydride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the gas-phase structure and dynamics of methylsuccinic anhydride (B1165640). The information is compiled from available spectroscopic and computational studies. While a complete experimental determination of the molecular structure is not publicly available in its entirety, this document summarizes the key findings and outlines the established methodologies for such investigations.

Gas-Phase Conformational Dynamics

In the gas phase, free from intermolecular forces, the structure of methylsuccinic anhydride is dictated by intramolecular forces, leading to a dynamic equilibrium between different conformations. The five-membered ring of the succinic anhydride moiety is not planar, and the presence of a methyl group introduces additional conformational possibilities.

Microwave spectroscopy studies have provided valuable insights into the dynamic nature of methylsuccinic anhydride. The molecule exhibits a degree of puckering, and its rotational spectrum is perturbed by internal motions. Specifically, two uncoupled vibrations have been identified, with energy differences of ΔE₀₁ = 0.4 cm⁻¹ and ΔE₀₂ = 1.2 cm⁻¹. This suggests the presence of low-energy vibrational modes, likely associated with ring puckering and methyl group internal rotation, which are fundamental to its conformational landscape.

Quantitative Data

While detailed experimental structural parameters like bond lengths, bond angles, and dihedral angles for methylsuccinic anhydride are not available in the reviewed literature, other important gas-phase properties have been determined. The gas-phase proton affinity, a measure of a molecule's basicity in the gas phase, has been measured and calculated.

| Parameter | Value | Method |

| Gas-Phase Proton Affinity | 807 ± 1 kJ/mol | Fourier Transform-Ion Cyclotron Resonance / High-Pressure Chemical Ionization |

| Computational Value | ||

| Gas-Phase Proton Affinity | Value dependent on level of theory | Density Functional Theory (B3LYP/6-31G) / ab initio (MP2/6-31G, G2) |

Experimental Protocols

The determination of the gas-phase structure and dynamics of molecules like methylsuccinic anhydride relies on high-resolution spectroscopic techniques, primarily Fourier Transform Microwave (FTMW) Spectroscopy and Gas Electron Diffraction (GED).

Fourier Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy is a powerful technique for determining the precise rotational constants of a molecule in the gas phase. From these constants, a detailed molecular structure can be derived.

Methodology:

-

Sample Introduction: A solid sample of methylsuccinic anhydride is heated to produce a sufficient vapor pressure. This vapor is then entrained in an inert carrier gas (e.g., argon or neon) and expanded adiabatically into a high-vacuum chamber through a pulsed nozzle. This process cools the molecules to a few Kelvin, simplifying the rotational spectrum.

-

Microwave Excitation: The jet-cooled molecules are irradiated with a short, high-power microwave pulse. This pulse excites a coherent polarization of the molecules that are in resonance with the microwave frequency.

-

Signal Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal (free induction decay or FID) at their characteristic rotational frequencies. This signal is detected by a sensitive receiver.

-

Data Analysis: The FID is Fourier transformed to yield a frequency-domain spectrum of extremely high resolution. The observed transition frequencies are then fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) and centrifugal distortion constants.

-

Structural Determination: By measuring the rotational spectra of different isotopologues (e.g., ¹³C or ¹⁸O substituted species), the positions of the atoms can be precisely determined using Kraitchman's equations, leading to a detailed molecular structure.

Gas Electron Diffraction (GED)

GED is a complementary technique that provides information about the internuclear distances in a molecule.

Methodology:

-

Sample Introduction: A gaseous sample of methylsuccinic anhydride is introduced into a vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.

-

Diffraction Pattern Detection: The scattered electrons form a diffraction pattern on a detector, which is recorded.

-

Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution function, which gives the probability of finding two nuclei at a certain distance from each other.

-

Structure Refinement: The experimental radial distribution function is compared to theoretical curves calculated for different molecular geometries. The structural parameters (bond lengths, bond angles, and dihedral angles) are refined to achieve the best fit between the experimental and theoretical data.

Conclusion

The gas-phase study of methylsuccinic anhydride reveals a molecule with a non-planar, puckered ring structure and internal dynamics associated with low-energy vibrations. While a complete, experimentally determined three-dimensional structure is not yet fully available in the public domain, the existing spectroscopic data provides a foundational understanding of its conformational behavior. Further investigations, particularly the full disclosure of high-resolution microwave spectroscopy and gas electron diffraction data, would be invaluable for a complete characterization of its structure and dynamics, which is crucial for applications in drug design and materials science where molecular conformation plays a critical role.

Methodological & Application

Application Notes and Protocols for the Use of Methylsuccinic Anhydride in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsuccinic anhydride (B1165640) is a versatile monomer employed in the synthesis of biodegradable polymers with significant potential in the biomedical field, particularly in drug delivery and tissue engineering. As a derivative of succinic acid, a naturally occurring metabolite, polymers derived from methylsuccinic anhydride are anticipated to exhibit excellent biocompatibility and tunable degradation kinetics. The incorporation of the methyl group along the polymer backbone can modify the physicochemical properties of the resulting polymer, such as its hydrophobicity, degradation rate, and thermal characteristics, offering a finer control over drug release profiles and material performance compared to unsubstituted poly(succinic anhydride).

These application notes provide an overview of the synthesis, characterization, and biomedical applications of polymers derived from methylsuccinic anhydride. Detailed experimental protocols for polymer synthesis and characterization are included to guide researchers in this field.

Polymer Synthesis Applications

Polymers based on methylsuccinic anhydride are primarily synthesized through melt polycondensation, a robust and solvent-free method. This technique allows for the preparation of both homopolymers and copolymers with tailored properties.

Homopolymers: Poly(methylsuccinic anhydride) is a biodegradable polymer with potential applications in short-term drug delivery, where rapid degradation and release are desired.

Copolymers: To achieve a broader range of properties, methylsuccinic anhydride is often copolymerized with other dicarboxylic acids.[1] For instance, copolymerization with longer-chain dicarboxylic acids like sebacic acid can decrease the degradation rate and increase the hydrophobicity of the resulting polymer, making it suitable for sustained-release drug delivery systems.[2] The ratio of the comonomers can be adjusted to fine-tune the polymer's thermal properties, molecular weight, and drug release kinetics.[1]

Data Presentation: Properties of Methylsuccinic Acid-Based Copolyesters

The following table summarizes the properties of copolyesters synthesized from 2-methylsuccinic acid, sebacic acid, and 1,4-butanediol, as described in the literature.[1]

| Monomer Composition (molar ratio) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (Mw/Mn) | Viscosity Number (cm³/g) |

| 2-methylsuccinic acid : sebacic acid (20:80) | 80,000 - 150,000 | 2 - 4 | 170 - 220 |

| 2-methylsuccinic acid : sebacic acid (50:50) | 60,000 - 200,000 | 2 - 4 | 160 - 250 |

| 2-methylsuccinic acid : sebacic acid (70:30) | 60,000 - 200,000 | 2 - 4 | 160 - 250 |

Experimental Protocols

Protocol 1: Synthesis of Poly(methylsuccinic-co-sebacic anhydride) by Melt Polycondensation

This protocol is adapted from established methods for polyanhydride synthesis.[3][4]

Materials:

-

Methylsuccinic acid

-

Sebacic acid

-

Acetic anhydride

-

Nitrogen gas (high purity)

-

Argon gas (high purity)

-

Dichloromethane (B109758) (anhydrous)

-

Petroleum ether (anhydrous)

-

Glass reaction vessel with a mechanical stirrer, nitrogen/vacuum inlet, and a condenser

Procedure:

-

Prepolymer Synthesis:

-

In a round-bottom flask, combine the desired molar ratio of methylsuccinic acid and sebacic acid.

-

Add an excess of acetic anhydride (e.g., a 1:10 molar ratio of total dicarboxylic acid to acetic anhydride).

-

Reflux the mixture under a nitrogen atmosphere with stirring for 30 minutes to form the acetic anhydride prepolymer.

-

Remove the excess acetic anhydride and acetic acid by-product by distillation under reduced pressure.

-

-

Melt Polycondensation:

-

Heat the prepolymer melt to 180°C under a high vacuum (e.g., <1 mmHg) with constant stirring.

-

Continue the reaction for 90-120 minutes. The viscosity of the melt will increase as the polymerization progresses.

-

After the desired time, cool the polymer to room temperature under an argon atmosphere.

-

Dissolve the polymer in anhydrous dichloromethane and precipitate it by adding the solution to an excess of anhydrous petroleum ether.

-

Collect the purified polymer by filtration and dry it under vacuum at room temperature.

-

Protocol 2: Characterization of the Synthesized Polymer

1. Fourier Transform Infrared (FTIR) Spectroscopy:

-

Acquire the FTIR spectrum of the polymer to confirm the presence of anhydride bonds.

-

Expected Peaks: Characteristic anhydride carbonyl stretching bands around 1740 cm⁻¹ and 1810 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the polymer structure and determine the copolymer composition.

3. Gel Permeation Chromatography (GPC):

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using GPC.

-

Use a suitable solvent (e.g., tetrahydrofuran) as the mobile phase and polystyrene standards for calibration.

4. Differential Scanning Calorimetry (DSC):

-

Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

Mandatory Visualizations

Experimental Workflow for Polymer Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of poly(methylsuccinic-co-sebacic anhydride).

Cellular Uptake Pathway of Polyanhydride Nanoparticles for Drug Delivery

For drug development applications, polymers synthesized from methylsuccinic anhydride can be formulated into nanoparticles to encapsulate therapeutic agents. Understanding the mechanism of cellular uptake is crucial for designing effective drug delivery systems. Studies on other polyanhydride nanoparticles have shown that their internalization by immune cells, such as monocytes, is primarily an active process mediated by the actin cytoskeleton.

Caption: Cellular uptake and intracellular drug release from polyanhydride nanoparticles.

References

Methylsuccinic Anhydride: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methylsuccinic anhydride (B1165640), a derivative of succinic acid, serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its reactive anhydride functional group allows for the introduction of a methyl-substituted succinyl moiety into target molecules, a feature that can be leveraged to modify the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). This document provides an overview of its applications, key chemical reactions, and detailed protocols relevant to pharmaceutical synthesis.

Applications in Pharmaceutical Synthesis

Methylsuccinic anhydride is primarily utilized in acylation reactions, particularly Friedel-Crafts acylation and the formation of amides and esters. These reactions are fundamental in building the molecular framework of a variety of drugs.

One notable application is in the synthesis of anti-inflammatory agents. The methylsuccinyl group can be incorporated into a larger molecule to enhance its therapeutic properties. An example of a pharmaceutical synthesized using methylsuccinic anhydride is Lifibrol , a drug developed for its antihyperlipidemic properties. The synthesis of a key intermediate for Lifibrol involves the Friedel-Crafts acylation of biphenyl (B1667301) with methylsuccinic anhydride.

Beyond specific drug synthesis, methylsuccinic anhydride can be employed in the development of prodrugs. The anhydride can react with a hydroxyl or amino group of a parent drug to form an ester or amide linkage. This linkage can be designed to be cleaved in vivo, releasing the active drug. This strategy can be used to improve a drug's solubility, stability, or pharmacokinetic profile.

Key Synthetic Reactions

The utility of methylsuccinic anhydride in pharmaceutical synthesis is centered around two primary reaction types:

-